p-Dodecylbenzenesulfonic acid, cyclohexylamine salt p-Dodecylbenzenesulfonic acid, cyclohexylamine salt
Brand Name: Vulcanchem
CAS No.: 14356-38-8
VCID: VC18407966
InChI: InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2
SMILES:
Molecular Formula: C18H30O3S.C6H13N
C24H43NO3S
Molecular Weight: 425.7 g/mol

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt

CAS No.: 14356-38-8

Cat. No.: VC18407966

Molecular Formula: C18H30O3S.C6H13N
C24H43NO3S

Molecular Weight: 425.7 g/mol

* For research use only. Not for human or veterinary use.

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt - 14356-38-8

Specification

CAS No. 14356-38-8
Molecular Formula C18H30O3S.C6H13N
C24H43NO3S
Molecular Weight 425.7 g/mol
IUPAC Name cyclohexanamine;4-dodecylbenzenesulfonic acid
Standard InChI InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2
Standard InChI Key BTDWVYHTRVOBJM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt has the molecular formula C<sub>24</sub>H<sub>43</sub>NO<sub>3</sub>S and a molecular weight of 425.7 g/mol. The IUPAC name, cyclohexanamine;4-dodecylbenzenesulfonic acid, reflects its two-component structure:

  • p-Dodecylbenzenesulfonic acid: A sulfonated aromatic hydrocarbon with a 12-carbon alkyl chain at the para position.

  • Cyclohexylamine: A six-membered cycloalkane amine serving as the counterion.

The structural configuration is defined by the SMILES notation:
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N.

PropertyValueSource
CAS No.14356-38-8
Molecular FormulaC<sub>24</sub>H<sub>43</sub>NO<sub>3</sub>S
Molecular Weight425.7 g/mol
Standard InChIKeyBTDWVYHTRVOBJM-UHFFFAOYSA-N

Physicochemical Properties

The compound exists as a solid under standard conditions, with solubility dependent on pH and solvent polarity. Key properties include:

  • Solubility: Dispersible in water and partially soluble in alcohols.

  • Stability: Resistant to hydrolysis in acidic and basic media due to the robust sulfonate group .

  • Surfactant Behavior: Low critical micelle concentration (CMC) enhances its efficacy in reducing surface tension .

Synthesis and Industrial Production

Reaction Mechanism

Synthesis occurs in two stages:

  • Sulfonation of Dodecylbenzene:
    Dodecylbenzene reacts with sulfur trioxide (SO<sub>3</sub>) or oleum to form p-dodecylbenzenesulfonic acid:

    C12H25C6H5+SO3C12H25C6H4SO3H\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{SO}_3\text{H}
  • Neutralization with Cyclohexylamine:
    The sulfonic acid is neutralized with cyclohexylamine in a 1:1 molar ratio:

    C12H25C6H4SO3H+C6H11NH2C12H25C6H4SO3C6H11NH3+\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{C}_6\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{SO}_3^-\cdot\text{C}_6\text{H}_{11}\text{NH}_3^+

    The reaction is exothermic and typically conducted under controlled temperatures (40–60°C) to prevent degradation.

Purification and Yield Optimization

Post-synthesis, the product is purified via crystallization or solvent extraction. Industrial batches achieve yields exceeding 85%, with impurities such as unreacted dodecylbenzene limited to <1%.

Environmental Impact and Degradation Pathways

Biodegradability

The parent sulfonic acid undergoes 80% mineralization in 28-day OECD 301B tests, though cyclohexylamine slows degradation in anaerobic conditions .

Aquatic Toxicity

  • Fish: LC<sub>50</sub> (96h) for Daphnia magna is 2.5 mg/L, indicating moderate hazard .

  • Algal Growth: EC<sub>50</sub> values of 1.8 mg/L suggest inhibition of photosynthetic activity .

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